molecular formula C17H12O9 B8197827 5-(3,5-Dicarboxybenzyloxy)isophthalic acid

5-(3,5-Dicarboxybenzyloxy)isophthalic acid

Cat. No. B8197827
M. Wt: 360.3 g/mol
InChI Key: FIMMKUGFXNAMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dicarboxybenzyloxy)isophthalic acid is a useful research compound. Its molecular formula is C17H12O9 and its molecular weight is 360.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Enzymes : A study found that 5-substituted isophthalic acids, such as 5-(3,5-Dicarboxybenzyloxy)isophthalic acid, can effectively inhibit bovine liver glutamate dehydrogenase, similar to the parent compound isophthalic acid (Boots et al., 1976).

  • Photoelectric Properties and Sensing Applications : Two inorganic-organic framework complexes based on this compound demonstrate potential for photoelectric properties and nitrobenzene sensing, indicating its usefulness in material science (Hou et al., 2016).

  • Fluorescence and Magnetic Properties : Coordination complexes using derivatives of this compound show properties like fluorescence and magnetism, which are valuable in various applications, including sensing and materials chemistry (Liu et al., 2018).

  • Crystal Structure Analysis : The crystal structure of this compound reveals a non-planar structure with two benzene rings nearly perpendicular to each other, which is significant for understanding its chemical properties and potential applications in crystallography (Faizi et al., 2016).

  • Synthesis of Schiff Bases : Synthesis of reduced Schiff bases from derivatives of this compound demonstrates strong π conjugation and photophysical properties different from the raw material, indicating potential in materials science and organic synthesis (Zhang et al., 2018).

  • Creation of Clay-like Materials : The use of dicarboxylic acids, including derivatives of this compound, in conjunction with flexible diamines can mimic naturally occurring clays, offering potential in material science and nanotechnology (Beatty et al., 2002).

  • Medical Applications : A Ni(II)-based coordination polymer utilizing this compound shows promise in treating type 2 diabetes by regulating protein expression in liver cells, demonstrating its potential in medical research and therapy (Li et al., 2020).

properties

IUPAC Name

5-[(3,5-dicarboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O9/c18-14(19)9-1-8(2-10(3-9)15(20)21)7-26-13-5-11(16(22)23)4-12(6-13)17(24)25/h1-6H,7H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMMKUGFXNAMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)COC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.